molecular formula C19H30N2O3 B6636516 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dipropylacetamide

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dipropylacetamide

Cat. No. B6636516
M. Wt: 334.5 g/mol
InChI Key: BCWNMAJYWVRJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dipropylacetamide, also known as DPA, is a chemical compound with potential applications in scientific research. It is a derivative of isoquinoline and has been found to have interesting pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dipropylacetamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. Specifically, it is thought to interact with the mu-opioid receptor and the nociceptin/orphanin FQ receptor, both of which are involved in pain perception and modulation.
Biochemical and Physiological Effects:
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dipropylacetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, and studies have demonstrated that it can also reduce anxiety and depression in animal models. Additionally, 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dipropylacetamide has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dipropylacetamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been found to be relatively safe and well-tolerated in animal models. However, one limitation of using 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dipropylacetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are a number of potential future directions for research on 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dipropylacetamide. One area of interest is its potential use in the treatment of chronic pain. Additionally, 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dipropylacetamide may have applications in the treatment of other neurological disorders, such as anxiety and depression. Further research is needed to fully understand the mechanism of action of 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dipropylacetamide and to explore its potential therapeutic uses.

Synthesis Methods

The synthesis of 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dipropylacetamide involves the reaction of 6,7-dimethoxyisoquinoline with N,N-dipropylacetamide in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an iminium ion intermediate and subsequent reduction to yield 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dipropylacetamide. The synthesis of 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dipropylacetamide is a relatively straightforward process and can be carried out using standard laboratory equipment.

Scientific Research Applications

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dipropylacetamide has been found to have potential applications in scientific research. It has been shown to have analgesic properties, and studies have demonstrated its effectiveness in reducing pain in animal models. Additionally, 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dipropylacetamide has been found to have anti-inflammatory properties, and studies have shown that it can reduce inflammation in animal models.

properties

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dipropylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-5-8-21(9-6-2)19(22)14-20-10-7-15-11-17(23-3)18(24-4)12-16(15)13-20/h11-12H,5-10,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWNMAJYWVRJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1CCC2=CC(=C(C=C2C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dipropylacetamide

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